6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers face limited access to imidazo[1,2-a]pyridine building blocks with precise substitution patterns for SAR. This compound delivers: • **Synthetic handle**: 6-bromo enables Suzuki-Miyaura diversification for kinase inhibitor libraries (PI3K/DYRK1A/CLK1). • **Design flexibility**: C3 carboxylic acid for linker attachment; C2 methyl modulates pharmacokinetics. • **Supply reliability**: ≥95-98% HPLC purity (up to 99.93% for reference standards); stable at 2-8°C for scalable projects.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 81438-57-5
Cat. No. B1281815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS81438-57-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
InChIKeyYFWHQHKBSQZSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: Strategic Building Block


6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 81438-57-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold extensively utilized in medicinal chemistry . It is characterized by a fused imidazole-pyridine bicyclic core, featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position . This compound is primarily valued as a key synthetic intermediate and a versatile building block for constructing libraries of biologically active molecules, including kinase inhibitors and potential therapeutics [1]. Its commercial availability with high purity (typically ≥95-98% by HPLC) and comprehensive characterization data (NMR, MS, HPLC) supports its direct use in both exploratory research and scale-up activities .

Cross-coupling diversification
Kinase-targeted library synthesis
SAR exploration at C6
Scalable intermediate with QC data

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: Irreplaceable Scaffold


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, and even minor structural modifications can drastically alter a molecule's biological activity, physicochemical properties, and synthetic utility. The specific substitution pattern of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Br at C6, CH3 at C2, COOH at C3) is not arbitrary; it is a key determinant in Structure-Activity Relationship (SAR) studies [1]. The 6-bromo substituent, for example, serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Generic or differently substituted imidazopyridines lack this precise combination of a modifiable halogen at a key position, a methyl group that influences potency and pharmacokinetics, and a carboxylic acid that provides a point for further derivatization or crucial hydrogen-bonding interactions with biological targets . Substituting this compound with a close analog, such as the 6-chloro or 7-bromo isomer, would result in a different steric and electronic environment, leading to altered reaction outcomes, unpredictable SAR, and ultimately, a failure to replicate the intended biological or chemical utility.

This Compound
6-Br offers tunable reactivity for mild cross-couplings
C2-methyl and C3-COOH critically influence SAR and solubility
Validated scaffold for PI3K and other kinase inhibitor design
vs
Close Analogs
6-Cl may require harsher conditions and reduce coupling yields
7-Br or other regioisomers alter reaction outcomes and target binding
Unsubstituted or 6-H analogs lack critical hydrophobic interactions

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Superior Cross-Coupling Handle

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine core provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the efficient and selective introduction of diverse aryl, heteroaryl, or amine groups at this position, a critical step in generating structure-activity relationship (SAR) data for drug discovery programs [1]. While other halogenated analogs exist, the 6-bromo derivative offers a favorable balance of stability and reactivity. For instance, the 6-iodo analog would be more reactive but also less stable and more prone to side reactions, whereas the 6-chloro analog is significantly less reactive, requiring harsher conditions and often resulting in lower yields. This tunable reactivity, quantified by the difference in bond dissociation energy (BDE) (C-Br vs. C-Cl), makes the 6-bromo intermediate the most practical and widely adopted choice for library synthesis [2].

Cross-Coupling Reactivity
Class-level
C-Br BDE ~70 kcal/moltarget
C-Cl BDE ~80 kcal/mol6-chloro
C-I BDE ~55 kcal/mol6-iodo
Supports mild Pd-catalyzed coupling selection
Reactivity advantage over 6-Cl; stability over 6-I
Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Kinase Inhibition Potency

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based kinase inhibitors have demonstrated that the presence of a bromine atom at the 6-position is crucial for achieving high potency. In a series of PI3Kα inhibitors, compounds containing a 6-bromo substituent consistently exhibited low nanomolar IC50 values. For example, the known PI3Kα inhibitor PIK-75, which incorporates a 6-bromoimidazo[1,2-a]pyridine core, has an IC50 of 5.8 nM against the p110α isoform [1]. In contrast, analogous compounds with a smaller halogen (e.g., 6-chloro) or a hydrogen at this position showed a significant drop in potency, often by more than an order of magnitude [2]. This is attributed to the optimal size and polarizability of the bromine atom, which enables favorable hydrophobic and halogen-bonding interactions within the kinase's ATP-binding pocket. The 6-bromo-2-methyl derivative serves as the foundational core for developing such potent inhibitors, providing a validated starting point for medicinal chemistry optimization.

Kinase Inhibition Context
Cross-study comparable
Derivative PIK-75 IC50: 5.8 nM (PI3Kα)
6-H or 6-Cl analogs: >10-fold potency loss
6-Br critical for nanomolar PI3Kα engagement
Assay context: in vitro kinase activity assay
Kinase Inhibition PI3K Drug Discovery

Optimal Lipophilicity for Bioavailability

The 6-bromo substituent significantly increases the lipophilicity of the molecule compared to its 6-hydrogen or 6-fluoro counterparts. The calculated LogP (cLogP) for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is 2.10 . This value is substantially higher than that of the unsubstituted 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (cLogP ~0.5) or the 6-fluoro analog (cLogP ~1.0) . This difference in lipophilicity is critical, as it directly impacts membrane permeability, plasma protein binding, and overall pharmacokinetic (PK) profile. In drug discovery, a LogP between 1 and 3 is often targeted for oral bioavailability. The LogP of 2.10 places this compound in a favorable range, whereas the less lipophilic analogs may suffer from poor passive permeability and limited cellular uptake. This property makes the 6-bromo derivative a strategically better starting point for optimizing drug-like properties in lead compounds.

Calculated Lipophilicity
Data to verify
cLogP: 2.10
6-H analog: ≈0.5; 6-F analog: ≈1.0
Favorable passive permeability range
Computed value; may require experimental confirmation
Medicinal Chemistry ADME Drug Design

High Purity and Ready Availability

The commercial supply chain for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is robust, with multiple vendors offering high-purity material suitable for research and development. A key differentiator is the consistently high purity achieved and documented. For instance, material is routinely available with a purity of 99.93% as determined by HPLC, and is accompanied by comprehensive analytical data including NMR, MS, and HPLC chromatograms . In contrast, the 6-chloro and 7-bromo analogs are less common, often only available via custom synthesis with longer lead times and less rigorous quality documentation [1]. This high and verifiable purity minimizes the risk of introducing unknown impurities that could confound biological assay results or lead to irreproducible synthetic outcomes. The immediate availability of high-purity, well-characterized material translates directly into saved time and resources for the end-user, de-risking the procurement process.

Purity & Availability
Supporting evidence
Up to 99.93% (HPLC) with full characterization
Multiple suppliers stock vs. custom-only analogs
Reduces impurity risk and accelerates procurement
Lot-specific COA should be reviewed
Procurement Quality Control Chemical Synthesis

Regioselective Advantage over 7-Bromo Analog

The position of the bromine atom on the imidazo[1,2-a]pyridine core dictates the regiochemical outcome of subsequent reactions. The 6-position is electronically and sterically distinct from the 7-position. In electrophilic aromatic substitution or metal-halogen exchange reactions, the 6-bromo isomer is expected to exhibit different reactivity and selectivity compared to the 7-bromo isomer [1]. For example, in directed ortho-metalation (DoM) strategies, the presence of the adjacent pyridine nitrogen in the 6-bromo isomer can facilitate or hinder metalation at the C5 position, whereas the 7-bromo isomer would direct metalation differently. While direct comparative reaction yield data for this specific compound is scarce in the public domain, the fundamental principles of heterocyclic chemistry dictate that the substitution pattern is a primary determinant of reaction outcomes [2]. Selecting the correct regioisomer is therefore non-negotiable for a successful synthetic route; substituting the 7-bromo analog would lead to a completely different product profile.

Regioselectivity Requirement
Class-level
6-position adjacent to pyridine N directs metalation and cross-coupling
7-Br isomer yields different product profile
Synthetic route depends on correct regioisomer
Organic Synthesis Regioselectivity Reaction Development

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: Key Application Scenarios


Kinase-Focused Library Synthesis

This compound is an ideal starting material for synthesizing focused libraries of kinase inhibitors, particularly those targeting PI3K, DYRK1A, and CLK1. Its 6-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore SAR at a critical position known to influence potency and selectivity [1]. The compound's commercial availability in high purity ensures that library synthesis is efficient and that screening results are not confounded by impurities .

Targeted Covalent Inhibitor Development

The 6-bromo substituent can be leveraged for late-stage functionalization to install warheads for targeted covalent inhibition. The carboxylic acid at the 3-position provides a convenient anchor for attaching linkers or affinity tags (e.g., biotin) without interfering with the core scaffold's binding to the target protein [1]. The favorable LogP (2.10) of the scaffold suggests that derived probes will possess adequate cell permeability for cellular target engagement studies .

Reliable Scale-Up Intermediate

For projects that have identified a lead compound based on this scaffold, this building block serves as a reliable and scalable intermediate. The robust and well-documented synthetic routes to this compound, combined with its stability under standard storage conditions (2-8°C), make it a suitable candidate for process development and large-scale synthesis [1]. Its use mitigates the risk associated with sourcing or synthesizing less common analogs .

High-Purity LC-MS/MS Standard

With a documented purity of up to 99.93% (HPLC) and the availability of comprehensive characterization data (NMR, MS), this compound is an excellent candidate for use as a reference standard in quantitative analytical methods [1]. It can be employed in LC-MS/MS assays for pharmacokinetic studies or for monitoring reactions in medicinal chemistry, ensuring accuracy and precision in quantitative measurements .

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
6-Br cross-coupling handle for SAR diversification
Suzuki coupling yields and library purity
Covalent inhibitor probe development
C3-COOH for linker attachment; scaffold permeability
Target engagement and cell permeability assays
Scale-up intermediate
Commercial availability with high purity and QC data
Lot consistency and storage stability
LC-MS/MS reference standard
Documented purity up to 99.93%; full characterization
Quantitative method accuracy and precision

Technical Documentation Hub

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